N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide
Description
N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide is a benzamide derivative featuring a 4-fluorophenyl group, a 4-methylpiperazine moiety, and a 3-methoxybenzamide backbone. The 3-methoxybenzamide group is a common pharmacophore in dopamine receptor ligands, suggesting affinity for neurotransmitter receptors such as D4 .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O2/c1-24-10-12-25(13-11-24)20(16-6-8-18(22)9-7-16)15-23-21(26)17-4-3-5-19(14-17)27-2/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJAFGNRVLCUDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluoroaniline with 4-methylpiperazine to form an intermediate, which is then reacted with 3-methoxybenzoyl chloride under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a ligand for specific receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Receptor Affinity
The target compound shares structural similarities with other benzamide-based dopamine receptor ligands. Key comparisons include:
Table 1: Structural and Pharmacological Profiles of Selected Benzamide Derivatives
- 4-Fluorophenyl vs. 4-Chlorophenyl (Compound 2): The target’s fluorine substituent may reduce metabolic degradation compared to chlorine, enhancing bioavailability. Fluorine’s electron-withdrawing nature could also fine-tune receptor binding .
- 4-Methylpiperazine vs. Unsubstituted Piperazine: The methyl group in the target compound may improve selectivity for D4 receptors over D2, as seen in Compound 7 and 13, which achieved >100-fold selectivity through optimized substituents .
Physicochemical Properties
- logP and Brain Penetration: Compounds 7 and 13 exhibit logP values of 2.37–2.55, ideal for CNS penetration. The target compound’s logP is likely comparable due to its hydrophobic fluorophenyl and methylpiperazine groups, though exact data are unavailable .
- Melting Points and Stability: Analogous compounds like 12e (melting point 154–158°C) highlight the role of polar groups (e.g., hydroxyphenyl) in increasing crystallinity. The target’s 4-fluorophenyl group may balance lipophilicity and stability .
Pharmacological Selectivity
- D4 Receptor Targeting: Compounds 7 and 13 achieved nanomolar D4 affinity and >100-fold selectivity over D2 and σ1 receptors, attributed to their 3-cyanopyridinyl and optimized piperazine groups. The target’s 4-fluorophenyl and 4-methylpiperazine may similarly enhance D4 specificity .
- Off-Target Effects: The absence of sigma1 receptor binding in Compound 7 suggests that electron-deficient aromatic groups (e.g., cyanopyridinyl) reduce off-target interactions. The target’s 4-fluorophenyl may mimic this effect .
Biological Activity
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a fluorophenyl group , a piperazine ring , and a methoxybenzamide moiety . The molecular formula is , with a molecular weight of approximately 375.47 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H28FN3O3 |
| Molecular Weight | 375.47 g/mol |
| CAS Number | 898430-74-5 |
This compound exhibits its biological activity primarily through interaction with various receptors in the central nervous system. It is known to bind selectively to serotonin (5-HT) and dopamine receptors , influencing neurotransmitter release and uptake, which can affect mood, cognition, and other neurological functions .
Antiviral Properties
Recent studies have indicated that derivatives of benzamides, including this compound, possess antiviral properties. Research has demonstrated that similar compounds can inhibit the replication of viruses such as Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), an enzyme capable of inhibiting viral replication .
Neuropharmacological Effects
The compound has been investigated for its potential use in treating neurological disorders. Its ability to modulate serotonin and dopamine pathways suggests possible applications in conditions such as depression, anxiety, and schizophrenia. In vitro studies have shown that the compound can enhance neuroprotective effects against oxidative stress in neuronal cells .
Case Studies
- Antiviral Efficacy Against HBV : A study evaluated the anti-HBV activity of various benzamide derivatives, including this compound. Results indicated significant inhibition of HBV replication in vitro, with further animal model studies confirming its efficacy against both wild-type and drug-resistant strains .
- Neuroprotective Effects : In a study focused on neurodegenerative diseases, the compound was shown to reduce neuronal apoptosis induced by oxidative stress in cell cultures. This suggests its potential as a therapeutic agent for conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
